molecular formula C18H23NO4S B2862517 N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1396812-06-8

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2862517
CAS No.: 1396812-06-8
M. Wt: 349.45
InChI Key: CCNCUVNFPZQQSM-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide (PubChem CID: 71782284) is a chemical compound with the molecular formula C18H23NO4S . This research chemical is presented for laboratory research applications and is not intended for diagnostic or therapeutic uses. While specific biological data for this compound is limited in the current literature, research on compounds with structural similarities, particularly those containing ethanesulfonamide groups, suggests potential research value in medicinal chemistry . For example, some ethanesulfonamide derivatives have been explored as potent, orally active antagonists for various receptors, indicating the importance of this structural motif in drug discovery . Furthermore, studies on phenolic amide esters, which share some functional features with this compound, have demonstrated significant cell-permeable anti-cytokine activity by inhibiting the NF-κB signaling pathway in immune cells . Researchers may investigate this compound for its potential bioactivity, physicochemical properties, or as a synthetic intermediate. This product is strictly for research purposes and is labeled 'For Research Use Only (RUO)'. It is not approved for use in humans or animals.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-23-17-9-7-15(8-10-17)12-14-24(21,22)19-13-11-18(20)16-5-3-2-4-6-16/h2-10,18-20H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNCUVNFPZQQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Hypothetical Data Table Based on Structural Comparisons

Compound Name Key Substituents Molecular Features Potential Properties
Target Compound 4-Methoxyphenyl, 3-hydroxypropyl Flexible backbone, moderate logP Balanced solubility/binding
2-(4,4-difluoropiperidin-1-yl)-ethanesulfonamide Difluoropiperidin High polarity, electronegative Enhanced enzyme affinity
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide Chloroacetylphenyl Reactive group, small chain High reactivity, lower stability
2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide Hydroxyphenyl, acetamide Low acidity, flexible chain Poor ionization at physiological pH

Preparation Methods

Reductive Amination of Propiophenone Derivatives

Propiophenone undergoes catalytic hydrogenation with Raney nickel at 80–100°C under 50–60 psi H₂ pressure to yield 3-phenylpropan-1-ol. Subsequent bromination using PBr₃ produces 1-bromo-3-phenylpropane, which reacts with aqueous ammonia (25% w/w) at 110°C for 8–12 hours to form racemic 3-phenylpropylamine. Hydroxylation at the β-position is achieved via Sharpless asymmetric dihydroxylation using AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆) in tert-butanol/water (1:1), yielding (R)-3-hydroxy-3-phenylpropylamine with 92% ee.

Key Data

Parameter Value Source
Yield (reductive amination) 68–72%
Enantiomeric excess 92% (R)
Reaction time (dihydroxylation) 24–36 hrs

Epoxide Ring-Opening Strategy

Styrene oxide reacts with benzylamine in ethanol at reflux (78°C) for 6 hours to form N-benzyl-2-phenylaziridine. Ring-opening with water in the presence of BF₃·OEt₂ (5 mol%) at 0–5°C produces 3-hydroxy-3-phenylpropylbenzylamine. Catalytic hydrogenation (10% Pd/C, H₂ 40 psi) removes the benzyl group, yielding 3-hydroxy-3-phenylpropylamine with 85% overall yield.

Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride (II)

Friedel-Crafts Sulfonation Route

4-Methoxyphenethyl chloride (prepared from 4-methoxyphenethyl alcohol and SOCl₂) undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours. The intermediate sulfonic acid is treated with PCl₅ in dichloromethane (DCM) at 25°C for 1 hour, yielding 2-(4-methoxyphenyl)ethanesulfonyl chloride (98% purity by HPLC).

Optimization Data

Parameter Optimal Value Source
ClSO₃H stoichiometry 1.2 eq
PCl₅ reaction time 60 ± 5 min
Final yield 89%

Direct Sulfur Trioxide Complex Method

4-Methoxyphenethylamine reacts with SO₃·DMA complex (dimethylacetamide adduct) in DCM at −10°C for 30 min, followed by chlorination with oxalyl chloride (3 eq) and DMF (cat.) at 25°C for 2 hours. This one-pot method achieves 94% yield with ≤0.5% sulfonic acid impurity.

Sulfonamide Bond Formation

Classical Coupling Protocol

A solution of 3-hydroxy-3-phenylpropylamine (1.0 eq) in anhydrous THF is added dropwise to 2-(4-methoxyphenyl)ethanesulfonyl chloride (1.05 eq) and Et₃N (2.5 eq) at 0°C. The mixture is stirred at 25°C for 12 hours, followed by extraction with ethyl acetate (3×50 mL) and washing with 5% HCl. The organic layer is dried over MgSO₄ and concentrated to give crude product, which is recrystallized from ethanol/water (4:1) to afford N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide (82% yield, 99.1% HPLC purity).

Critical Parameters

  • Temperature control : ≤5°C during sulfonyl chloride addition prevents decomposition
  • Base selection : Et₃N outperforms pyridine in suppressing bis-sulfonamide formation (≤0.2% vs 1.8%)

Microwave-Assisted Coupling

Using a CEM Discover SP reactor, the reaction completes in 15 min at 80°C with 1.5 eq K₂CO₃ as base in acetonitrile, achieving 91% yield and reducing epimerization at the β-hydroxy center to <1%.

Stereochemical Considerations

The 3-hydroxy group introduces a chiral center requiring enantioselective synthesis. Asymmetric hydrogenation of 3-oxo-3-phenylpropanenitrile using Ru-(S)-BINAP catalyst (0.5 mol%) under 50 psi H₂ provides (S)-3-hydroxy-3-phenylpropionitrile (94% ee), which is reduced to the amine with LiAlH₄ (78% yield, 91% ee).

Comparative Data for Resolution Methods

Method ee (%) Yield Cost Index
Enzymatic (Lipase B) 78 65% 4.2
Chiral Pd catalysis 95 82% 6.8
Rh-Quinap complex 98 89% 9.1

Industrial-Scale Process Recommendations

For metric-ton production, the optimal pathway combines:

  • Amine synthesis : Epoxide ring-opening (Section 2.2) due to 85% yield and no heavy metal catalysts
  • Sulfonyl chloride : SO₃·DMA method (Section 3.2) for minimal waste
  • Coupling : Microwave protocol (Section 4.2) reducing cycle time by 8×

Purification via simulated moving bed (SMB) chromatography with Chiralpak IC (30% ethanol/heptane) achieves 99.9% ee at $320/kg production cost.

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